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molecular formula C3H6ClI B107403 1-Chloro-3-iodopropane CAS No. 6940-76-7

1-Chloro-3-iodopropane

Cat. No. B107403
M. Wt: 204.44 g/mol
InChI Key: SFOYQZYQTQDRIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07560551B2

Procedure details

To a −78° C. solution of 2-fluoro-3-iodopyridine (186 mg, 834 μmol) in tetrahydrofuran (4171 μl, 834 μmol) was added a solution of 2M LDA (500 μl, 1.00 mol) in heptane/THF at −78° C. After 1 h at −78° C., 1-chloro-3-iodopropane (512 mg, 2.50 mmol) in 0.5 mL of THF was added to the anion solution slowly at −78° C. After 30 min at −78° C., the reaction was warmed to rt and stirred overnight. The reaction was diluted with DCM, washed with brine, dried over MgSO4, filtered, and concentrated. The residue was purified by performing a column chromatography on silica gel using 95:05 Hex:EtOAc. Fractions containing the product were concentrated. 1H NMR showed product, 3-(3-chloropropyl)-2-fluoro-4-iodopyridine. Light yellow liquid/solid mixture was collected. MS Calcd for C8H8ClFIN: [M]+=299. Found: [M+H]+=300. HRMS Calcd for C8H8ClFIN: [M]+=298.9447. Found: [M+H]+=299.9752. mp=24-25° C.
Quantity
186 mg
Type
reactant
Reaction Step One
Name
Quantity
500 μL
Type
reactant
Reaction Step One
Name
heptane THF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4171 μL
Type
solvent
Reaction Step One
Quantity
512 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7](I)=[CH:6][CH:5]=[CH:4][N:3]=1.[Li+].CC([N-][CH:14]([CH3:16])C)C.ClCCC[I:21].[CH2:22]([Cl:24])Cl>CCCCCCC.C1COCC1.C1COCC1>[Cl:24][CH2:22][CH2:14][CH2:16][C:7]1[C:2]([F:1])=[N:3][CH:4]=[CH:5][C:6]=1[I:21] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
186 mg
Type
reactant
Smiles
FC1=NC=CC=C1I
Name
Quantity
500 μL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
heptane THF
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC.C1CCOC1
Name
Quantity
4171 μL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
512 mg
Type
reactant
Smiles
ClCCCI
Name
Quantity
0.5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 30 min at −78° C.
Duration
30 min
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified
ADDITION
Type
ADDITION
Details
Fractions containing the product
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated
CUSTOM
Type
CUSTOM
Details
Light yellow liquid/solid mixture was collected

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClCCCC=1C(=NC=CC1I)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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